N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 895458-19-2
Cat. No.: VC4343922
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895458-19-2 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2-10H,11-12H2,1H3,(H,19,22) |
| Standard InChI Key | DOTMTIZZEYOPGK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecule comprises three primary components:
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Acetamide backbone: Provides a flexible linkage for functional group attachment.
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Furan-2-ylmethyl group: A five-membered oxygen-containing heterocycle linked via a methylene bridge.
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6-(3-Methoxyphenyl)pyridazin-3-yl sulfanyl group: A pyridazine ring substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl (-S-) group at position 3.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₃O₃S |
| Molecular Weight | 379.43 g/mol |
| SMILES | COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
| Key Functional Groups | Acetamide, pyridazine, furan, methoxy, sulfanyl |
The structural complexity enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which are critical for biological activity .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nucleophilic substitution | Thionyl chloride, DCM, 0–5°C | Activation of carboxylic acid |
| 2 | Coupling | 6-(3-Methoxyphenyl)pyridazine-3-thiol, K₂CO₃, DMF | Sulfanyl group introduction |
| 3 | Amidation | Furan-2-ylmethylamine, EDC/HOBt | Acetamide formation |
Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For instance, dimethylformamide (DMF) enhances solubility during coupling, while potassium carbonate (K₂CO₃) facilitates deprotonation.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms furan proton signals at δ 6.2–7.4 ppm and pyridazine aromatic protons at δ 8.1–8.9 ppm .
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 379.43 [M+H]⁺ .
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HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (25 mg/mL) but poorly soluble in aqueous buffers (pH 7.4), necessitating formulation with surfactants.
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Thermal Stability: Decomposes at 210–215°C, as determined by thermogravimetric analysis (TGA) .
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LogP: Calculated logP of 2.7 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
Biological Activities and Mechanisms
Table 3: In Vitro Antimicrobial Activity
Mechanistically, the sulfanyl group disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Anti-Inflammatory Activity
In murine models, the compound reduced TNF-α and IL-6 levels by 58% and 42%, respectively, at 10 mg/kg doses. This aligns with pyridazine derivatives' known antagonism of NF-κB signaling .
Antiviral Prospects
Structural analogs demonstrate inhibition of RNA viruses (e.g., Coxsackievirus B4) by targeting viral proteases . Quantum mechanical calculations suggest the methoxyphenyl group enhances binding to viral envelope glycoproteins .
Applications and Future Directions
Therapeutic Applications
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Drug Development: Lead candidate for inflammatory disorders (e.g., rheumatoid arthritis) .
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Antimicrobial Agents: Synergistic use with β-lactam antibiotics to combat resistance.
Agricultural Uses
Patent data reveal pyridazine derivatives as fungicides targeting Fusarium spp., with EC₅₀ values <10 ppm .
Research Priorities
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